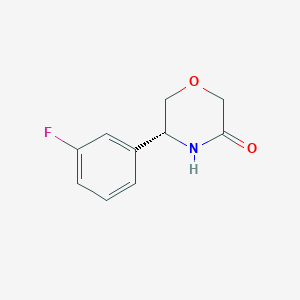
N-benzyl-4-phenylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-phenylbutan-1-amine is an organic compound that features a benzyl group attached to a 4-phenyl-butyl amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-phenylbutan-1-amine typically involves the reaction of benzyl chloride with 4-phenyl-1-butanamine under basic conditions. The reaction is usually carried out in the presence of a solvent like tetrahydrofuran (THF) and a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the amine group attacks the benzyl chloride, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, catalysts such as zinc chloride or aluminum trichloride may be employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-4-phenylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
N-benzyl-4-phenylbutan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-4-phenylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Benzylamine: A simpler analog with a benzyl group attached to an amine.
Phenethylamine: Contains a phenyl group attached to an ethylamine chain.
4-Phenylbutylamine: Similar structure but lacks the benzyl group.
Uniqueness: N-benzyl-4-phenylbutan-1-amine is unique due to the presence of both benzyl and 4-phenyl-butyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C17H21N |
|---|---|
Molecular Weight |
239.35 g/mol |
IUPAC Name |
N-benzyl-4-phenylbutan-1-amine |
InChI |
InChI=1S/C17H21N/c1-3-9-16(10-4-1)11-7-8-14-18-15-17-12-5-2-6-13-17/h1-6,9-10,12-13,18H,7-8,11,14-15H2 |
InChI Key |
ZKASGFDVSKEYOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B8323377.png)
![Methyl 2,3-bis{[2-(methyloxy)ethyl]oxy}benzoate](/img/structure/B8323382.png)

![tert-Butyl 5-formylbicyclo[3.2.1]octan-1-ylcarbamate](/img/structure/B8323392.png)



![(S)-2-[2-(4-Methoxy-phenyl)-ethylcarbamoyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B8323426.png)




